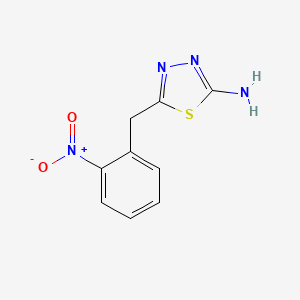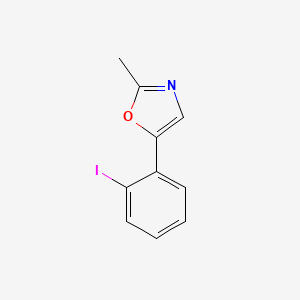
5-(2-Iodophenyl)-2-methyloxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Iodophenyl)-2-methyloxazole is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the iodine atom on the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Iodophenyl)-2-methyloxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-iodoaniline with acetic anhydride and a suitable base to form the oxazole ring. The reaction conditions often require heating and the use of a solvent like toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Iodophenyl)-2-methyloxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Products with different substituents replacing the iodine atom.
Oxidation: Oxidized derivatives of the oxazole ring.
Coupling: Biaryl compounds formed through coupling reactions.
Aplicaciones Científicas De Investigación
5-(2-Iodophenyl)-2-methyloxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(2-Iodophenyl)-2-methyloxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The presence of the iodine atom can enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Iodophenyl derivatives: Compounds like 2-iodophenylamine and 2-iodophenylmethanol.
Oxazole derivatives: Compounds like 2-methyl-5-phenyl-oxazole and 2-methyl-5-(4-nitrophenyl)-oxazole.
Uniqueness
5-(2-Iodophenyl)-2-methyloxazole is unique due to the presence of both the iodine atom and the oxazole ring
Propiedades
Fórmula molecular |
C10H8INO |
|---|---|
Peso molecular |
285.08 g/mol |
Nombre IUPAC |
5-(2-iodophenyl)-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C10H8INO/c1-7-12-6-10(13-7)8-4-2-3-5-9(8)11/h2-6H,1H3 |
Clave InChI |
IUJHMWUJXXPGMR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(O1)C2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


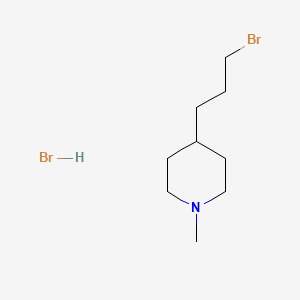
![(R)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B13694932.png)

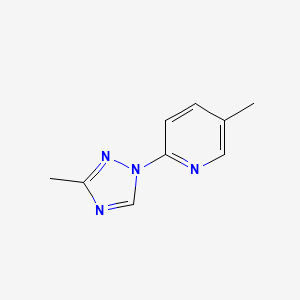
![2,3-Dihydronaphtho[2,3-b][1,4]dioxine](/img/structure/B13694943.png)
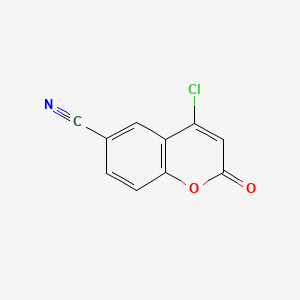
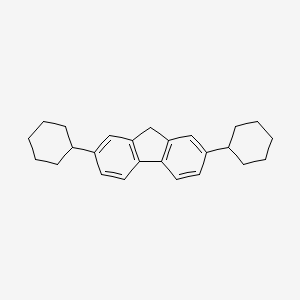
![2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol](/img/structure/B13694965.png)
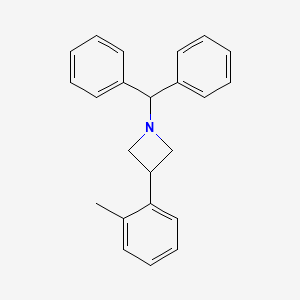
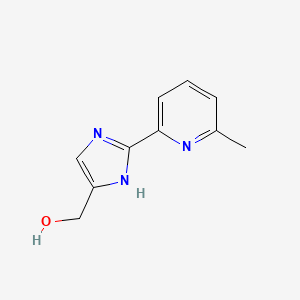
![2-(Boc-amino)-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13694993.png)
![Methyl 5-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]isoxazole-3-carboxylate](/img/structure/B13694994.png)

